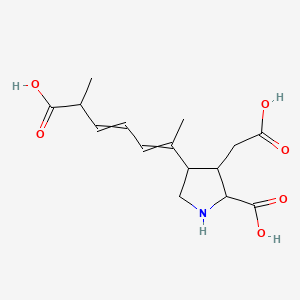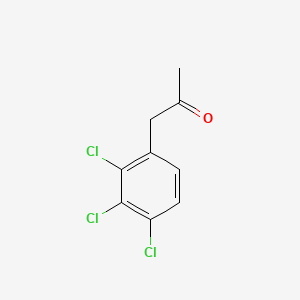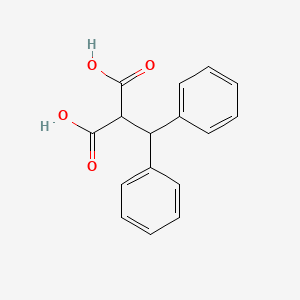
(Diphenylmethyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(Diphenylmethyl)propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals, resins, and polymers
Mechanism of Action
The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid:
Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.
Uniqueness
(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
4372-39-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-benzhydrylpropanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
InChI Key |
GVSOIHLBHAKZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


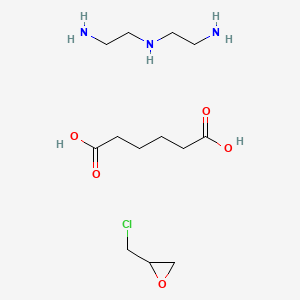
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
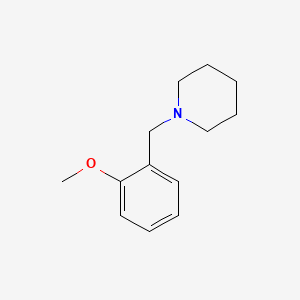
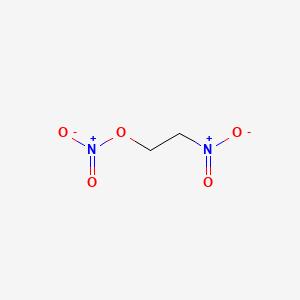
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
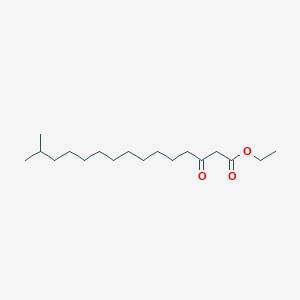
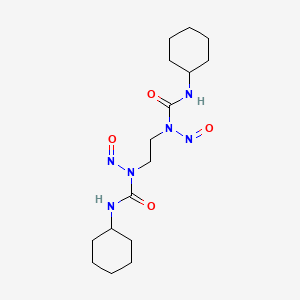

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
